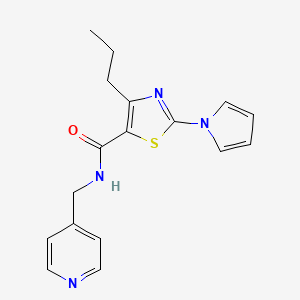
4-((Methylsulfinyl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-((Methylsulfinyl)methyl)benzonitrile” is a chemical compound with the molecular formula C8H7NOS . It has an average mass of 165.212 Da and a monoisotopic mass of 165.024841 Da .
Molecular Structure Analysis
The molecular structure of “4-((Methylsulfinyl)methyl)benzonitrile” consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a methylsulfinyl group (a sulfur atom bonded to a methyl group and an oxygen atom) attached to the benzene ring .Scientific Research Applications
Green Synthesis of Benzonitrile
4-((Methylsulfinyl)methyl)benzonitrile: can be used in the green synthesis of benzonitrile, a process that is more environmentally friendly and sustainable. The synthesis from benzaldehyde and hydroxylamine hydrochloride is advantageous due to its mild reaction conditions and low production cost, making it suitable for industrial-scale applications . This method avoids the use of metal salt catalysts and simplifies the separation process, which is beneficial for large-scale production.
Advanced Coating Production
This compound serves as an intermediate in the production of benzoguanamine , which is widely used in advanced coatings . The coatings industry values these intermediates for their ability to improve the properties of the final product, such as durability and resistance to environmental factors.
Synthesis of Aromatic Nitriles
The compound is applicable in the synthesis of a variety of aromatic nitriles . Aromatic nitriles are important in the chemical industry for producing pharmaceuticals, agrochemicals, and other specialty chemicals.
Pesticides and Dyes Intermediates
Benzonitrile derivatives, including 4-((Methylsulfinyl)methyl)benzonitrile , are key intermediates in the synthesis of pesticides and dyes . These intermediates are crucial for developing new compounds with specific properties tailored to agricultural and fabric industries.
properties
IUPAC Name |
4-(methylsulfinylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-12(11)7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGGGMSZDXLERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate](/img/structure/B2853214.png)

![(E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2853216.png)










